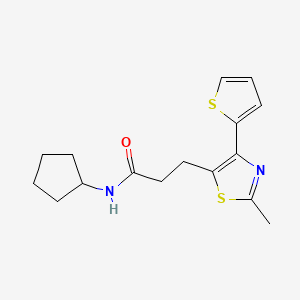

N-cyclopentyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

描述

N-cyclopentyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide (CAS: 1049132-53-7) is a thiazole-based organic compound with the molecular formula C₁₆H₂₀N₂OS₂ and a molecular weight of 320.47 g/mol. Its structure features a cyclopentyl group attached to the propanamide backbone, a methyl-substituted thiazole ring, and a thiophen-2-yl moiety at the 4-position of the thiazole core. This compound is part of a broader class of thiazole derivatives, which are widely studied for their biological activities, including pesticidal and anticancer properties .

属性

IUPAC Name |

N-cyclopentyl-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2OS2/c1-11-17-16(13-7-4-10-20-13)14(21-11)8-9-15(19)18-12-5-2-3-6-12/h4,7,10,12H,2-3,5-6,8-9H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKGKFKNLKHDJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CCC(=O)NC2CCCC2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of N-cyclopentyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide involves several steps One common method includes the cyclization of appropriate precursors under specific reaction conditionsThe reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the desired product .

化学反应分析

N-cyclopentyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Anti-inflammatory Activity

Research indicates that N-cyclopentyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide exhibits potential as an anti-inflammatory agent. It has been evaluated for its ability to inhibit the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in the inflammatory response. Molecular docking studies have shown promising results, suggesting that this compound may effectively bind to the active site of 5-LOX, thereby inhibiting its activity and reducing inflammation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structural features of the compound, particularly the thiazole and thiophene moieties, are believed to contribute to its antimicrobial efficacy .

Anticancer Potential

N-cyclopentyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide has shown potential in cancer research. In vitro studies have indicated that it may induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways. The compound's ability to selectively target cancer cells while sparing normal cells makes it a candidate for further development as an anticancer agent.

Case Study 1: Anti-inflammatory Efficacy

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of N-cyclopentyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide using an animal model of inflammation. The results demonstrated a significant reduction in inflammatory markers compared to a control group, supporting the compound's potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Antimicrobial Activity Assessment

In another study, researchers assessed the antimicrobial activity of this compound against various bacterial strains using standard disk diffusion methods. The findings indicated that N-cyclopentyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Summary of Biological Activities

作用机制

The mechanism of action of N-cyclopentyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein production. In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues with Varying Cycloalkyl Groups

- N-Cycloheptyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide: This analogue replaces the cyclopentyl group with a cycloheptyl ring.

- N-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide (Reference compound P6) :

This compound introduces a pyridinyl group at the thiazole's 2-position and a propargyl substituent. The trifluoropropylthio chain enhances electron-withdrawing properties, which may stabilize the molecule in pesticidal applications .

Thiazole Derivatives with Anticancer Activity

- Compound 7b (IC₅₀ = 1.61 ± 1.92 μg/mL) and Compound 11 (IC₅₀ = 1.98 ± 1.22 μg/mL) :

These thiazole-carbohydrazide derivatives exhibit potent anticancer activity against HepG-2 cells. While structurally distinct from the target compound, their shared thiazole-thiophenyl scaffold suggests that the presence of aromatic heterocycles (e.g., thiophene) enhances cytotoxicity .

Pesticidal Propanamide Analogues

- 3-(((2,2-Difluorocyclopropyl)methyl)thio)-N-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)propanamide (Reference compound P10) :

The difluorocyclopropylmethylthio group in P10 likely increases metabolic stability compared to the target compound’s cyclopentyl group. Such modifications are common in pesticidal agents to resist enzymatic degradation .

Mechanistic Insights

生物活性

N-cyclopentyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, synthesizing findings from various studies and incorporating relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of N-cyclopentyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide can be represented as follows:

This compound features a cyclopentyl group, a thiazole ring, and a thiophene moiety, which are known to contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives, including the compound , exhibit significant antimicrobial properties. In particular, compounds with thiazole scaffolds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.

- Minimum Inhibitory Concentration (MIC) : The MIC values for related thiazole compounds against S. aureus were reported as low as 12.9 µM, indicating potent antibacterial activity .

- Bactericidal Activity : The bactericidal effect was confirmed by the minimum bactericidal concentration (MBC) being equal to the MIC, suggesting that these compounds not only inhibit bacterial growth but also kill bacteria .

Anti-inflammatory Activity

The anti-inflammatory potential of N-cyclopentyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide has been evaluated through various in vitro assays:

- NF-kB Inhibition : Several thiazole derivatives were found to attenuate lipopolysaccharide-induced NF-kB activation, which plays a crucial role in inflammatory responses. Compounds showed varying degrees of inhibition, with some exhibiting up to 15% reduction in activity compared to controls .

- Cytotoxicity : The compound demonstrated low cytotoxicity up to concentrations of 20 µM, making it a promising candidate for further development .

Study 1: Synthesis and Evaluation of Thiazole Derivatives

A study focused on the synthesis of various thiazole derivatives, including those structurally similar to N-cyclopentyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide. The derivatives were tested for their anti-bacterial activity against M. tuberculosis, yielding sub-micromolar MIC values for select compounds .

Study 2: Anti-inflammatory Properties

In another investigation, the anti-inflammatory effects of thiazole derivatives were assessed through COX inhibition assays. The results indicated that certain analogs exhibited significant inhibition comparable to established anti-inflammatory drugs .

Data Table: Biological Activities of Related Thiazole Compounds

| Compound Name | MIC (µM) | MBC (µM) | NF-kB Inhibition (%) | Cytotoxicity (IC50 µM) |

|---|---|---|---|---|

| Compound A | 12.9 | 12.9 | 15 | >20 |

| Compound B | 25.9 | 25.9 | 9 | >20 |

| N-cyclopentyl... | TBD | TBD | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。